LogP Lipophilicity Difference: N-Benzyl-DL-phenylalanine vs. Unmodified DL-Phenylalanine
N-Benzyl substitution on the α-amino nitrogen dramatically increases calculated lipophilicity compared to unmodified phenylalanine. The calculated LogP for dl-Phenylalanine, N-benzyl- is 2.86 , versus a LogP of approximately -1.38 for native DL-phenylalanine [1], representing a difference of approximately 4.24 log units, which corresponds to an estimated >10,000-fold increase in octanol/water partition coefficient [1]. This magnitude of lipophilicity shift has significant implications for membrane permeability, blood-brain barrier penetration potential, and organic-phase extractability during synthesis or purification.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 (calculated) |
| Comparator Or Baseline | Unmodified DL-phenylalanine: LogP ≈ -1.38 |
| Quantified Difference | ΔLogP ≈ +4.24 (~17,000-fold increase in partition coefficient) |
| Conditions | In silico calculation (fragment/atom-based method) |
Why This Matters
For procurement decisions in medicinal chemistry or drug design programs, this lipophilicity shift mandates use of the N-benzyl derivative rather than unmodified phenylalanine whenever enhanced membrane partitioning or blood-brain barrier penetration is a design objective.
- [1] DrugBank. Phenylalanine – Physicochemical Properties. LogP: -1.38. Available at: https://go.drugbank.com/drugs/DB00120 View Source
